(R)-Rivastigmine (CAS 415973-05-6) is the distomer (less active enantiomer) of the commercial acetylcholinesterase inhibitor (S)-rivastigmine. In industrial and analytical procurement, it is primarily sourced not as an active pharmaceutical ingredient (API), but as an essential chiral reference standard and impurity marker. Regulatory frameworks mandate strict control of enantiomeric purity in rivastigmine formulations, requiring the (R)-enantiomer to be restricted to trace levels [1]. Consequently, high-purity (R)-rivastigmine is a mandatory procurement item for analytical laboratories to calibrate chiral chromatography methods, establish limits of quantification (LOQ), and serve as a stereospecific negative control in neuropharmacological assays [2].
Substituting pure (R)-rivastigmine with racemic rivastigmine or crude enantiomeric mixtures fundamentally compromises quantitative analytical workflows. In chiral high-performance liquid chromatography (HPLC) method validation, establishing the limit of detection (LOD) and limit of quantification (LOQ) for the trace distomer requires a highly pure (R)-standard to generate accurate low-level calibration curves (e.g., down to 500 ng/mL LOD) [1]. A racemate cannot provide the asymmetric baseline required to isolate the specific response factor of the impurity peak. Furthermore, in pharmacological screening, using a racemate masks the stereospecific binding kinetics of the pure (R)-enantiomer, failing to provide the true baseline required for a rigorous negative control.
In validated chiral liquid chromatography using a Chiralcel OD-H column (mobile phase: hexane/isopropanol/trifluoroacetic acid 80:20:0.2), (R)-rivastigmine is baseline resolved from (S)-rivastigmine with a resolution factor of ≥ 4 [1]. Crucially for impurity profiling, the (R)-distomer elutes prior to the (S)-eutomer. This specific elution order prevents the massive API peak of the (S)-enantiomer from tailing into and obscuring the trace (R)-impurity peak[1].
| Evidence Dimension | Chromatographic Elution Order |
| Target Compound Data | (R)-Rivastigmine elutes first (Resolution factor ≥ 4) |
| Comparator Or Baseline | (S)-Rivastigmine (elutes second) |
| Quantified Difference | Complete baseline separation with favorable elution order for trace analysis |
| Conditions | Chiralcel OD-H column, Hexane:IPA:TFA (80:20:0.2) mobile phase |
Elution of the impurity before the main API peak is critical for accurate quantification of trace enantiomeric impurities without peak tailing interference.
Pharmaceutical quality control requires the (R)-enantiomer impurity in (S)-rivastigmine bulk drugs to be tightly monitored [1]. Procuring pure (R)-rivastigmine allows analytical laboratories to create precise standard curves, achieving a limit of detection (LOD) of 500 ng/mL and a limit of quantification (LOQ) of 1500 ng/mL under standard 10 microliter injection volumes, with percentage recoveries ranging from 95.2% to 104.3%[1].
| Evidence Dimension | Calibration Range for Enantiomeric Impurity |
| Target Compound Data | LOD = 500 ng/mL, LOQ = 1500 ng/mL |
| Comparator Or Baseline | Racemic mixture (cannot calibrate trace levels accurately) |
| Quantified Difference | Enables precise trace quantification with 95.2-104.3% recovery |
| Conditions | Chiral HPLC with UV detection |
Pure (R)-rivastigmine is mandatory to legally certify the enantiomeric purity of commercial rivastigmine API batches.
Rivastigmine exhibits profound stereoselectivity in its pharmacological action. The (R)-enantiomer (distomer) is pharmacologically vastly less potent at inhibiting acetylcholinesterase compared to the (S)-enantiomer (eutomer)[1]. This massive differential in target affinity makes (R)-rivastigmine an indispensable negative control in neuropharmacological assays, allowing researchers to isolate stereospecific target engagement from off-target or background effects[1].
| Evidence Dimension | AChE Inhibition Potency |
| Target Compound Data | (R)-Rivastigmine (Distomer, low potency) |
| Comparator Or Baseline | (S)-Rivastigmine (Eutomer, high potency) |
| Quantified Difference | Significant reduction in AChE inhibition relative to the active (S)-enantiomer |
| Conditions | In vitro acetylcholinesterase inhibition assays |
Using the pure inactive enantiomer as a negative control validates the stereospecificity of novel cholinesterase inhibitors in drug discovery pipelines.
Where this compound is the right choice: In pharmaceutical manufacturing environments, (R)-rivastigmine is required as a certified reference standard to quantify enantiomeric excess in (S)-rivastigmine bulk drug batches, ensuring trace impurities are accurately measured down to the 1500 ng/mL quantification limit [1].
Where this compound is the right choice: Analytical laboratories developing or validating new chiral stationary phases (e.g., HPLC, UPLC) or capillary electrophoresis methods rely on pure (R)-rivastigmine to confirm baseline resolution (Rs ≥ 4) and verify that the distomer elutes prior to the eutomer [1].
Where this compound is the right choice: In neuropharmacology drug discovery, (R)-rivastigmine serves as a critical negative control. Because it is the significantly less active distomer, it is used alongside (S)-rivastigmine to establish the stereospecific baseline for acetylcholinesterase and butyrylcholinesterase inhibition assays[2].